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Compound of Interest

2-(2-Fluorophenyl)thiazole-4-
Compound Name:
carboxylic acid

Cat. No.: B1438209

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a
cornerstone of medicinal chemistry. Its unique electronic properties, ability to engage in
hydrogen bonding, and rigid structure make it a "privileged scaffold"—a molecular framework
that is repeatedly found in biologically active compounds. When functionalized with moieties
like a phenyl group and a carboxylic acid, the resulting molecule becomes a versatile building
block for probing complex biological systems and developing novel therapeutics. This guide
provides a detailed exploration of 2-(4-Fluorophenyl)thiazole-4-carboxylic acid, offering insights
into its synthesis, characterization, applications, and handling for professionals in drug
discovery and chemical research.

Part 1: Core Compound Identification and
Physicochemical Properties

Accurate identification is the foundation of reproducible science. 2-(4-Fluorophenyl)thiazole-4-
carboxylic acid is a crystalline solid whose properties are defined by the interplay of its three
key functional components: the electron-rich thiazole core, the electron-withdrawing
fluorophenyl ring, and the acidic carboxyl group.
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Identifier Value

Compound Name 2-(4-Fluorophenyl)thiazole-4-carboxylic acid
CAS Number 863668-07-9[1][2][3][4]

Molecular Formula C10HeFNO2S

Molecular Weight 223.23 g/mol

IUPAC Name 2-(4-fluorophenyl)-1,3-thiazole-4-carboxylic acid
SMILES O=C(0)C1=CSC(N=C1)C2=CC=C(F)C=C2
InChl Key ADTZSCPHZARMBS-UHFFFAQYSA-N

Part 2: Rational Synthesis and Purification

The construction of the 2-aryl-thiazole-4-carboxylic acid scaffold is most reliably achieved via
the Hantzsch Thiazole Synthesis, a classic and robust condensation reaction first described in
1887.[5] This methodology involves the reaction of an a-halocarbonyl compound with a
thioamide, which cyclizes to form the thiazole ring.[6][7][8]

Synthetic Strategy Overview

A logical and efficient three-step sequence is proposed for the synthesis, starting from
commercially available precursors. This approach ensures high yields and facilitates
straightforward purification.
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Step 1: Thioamide Formation

G-Fluorobenzamide) (Lawesson's Reagent)

Thionation in Toluene

Step 2: Hantzsch Cyclization (Ester Formation)

4-Fluorothiobenzamide Ethyl Bromopyruvate

Condendation in Ethanol, Reflux

Step 3: Saponification
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Caption: Proposed 3-step synthesis of the target compound.

Detailed Experimental Protocol

e Synthesis of 4-Fluorothiobenzamide (Thioamide Formation):

o Rationale: The thioamide is a crucial nucleophile for the Hantzsch reaction. It is readily
prepared from the corresponding amide using a thionating agent like Lawesson's reagent,
which efficiently replaces the carbonyl oxygen with sulfur.

o Procedure:
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1. Suspend 4-fluorobenzamide (1.0 eq) and Lawesson's reagent (0.5 eq) in anhydrous
toluene.

2. Heat the mixture to reflux (approx. 110°C) under an inert atmosphere (e.g., nitrogen) for
2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

3. Cool the reaction mixture to room temperature and concentrate under reduced
pressure.

4. Purify the resulting crude solid by flash column chromatography (silica gel, eluting with a
hexane/ethyl acetate gradient) to yield pure 4-fluorothiobenzamide.

e Synthesis of Ethyl 2-(4-fluorophenyl)thiazole-4-carboxylate (Hantzsch Cyclization):

o Rationale: Ethyl bromopyruvate serves as the a-halocarbonyl component, providing the
three-carbon backbone that will become C4, C5, and the carboxylate group of the thiazole.
The reaction proceeds via initial S-alkylation of the thioamide followed by intramolecular
cyclization and dehydration.

o Procedure:
1. Dissolve 4-fluorothiobenzamide (1.0 eq) in absolute ethanol.
2. Add ethyl bromopyruvate (1.05 eq) dropwise to the solution at room temperature.

3. Heat the mixture to reflux (approx. 78°C) for 3-6 hours until TLC analysis indicates the
consumption of the starting thioamide.

4. Cool the reaction to room temperature and neutralize with a mild base such as
saturated sodium bicarbonate solution.

5. The product ester will often precipitate and can be collected by vacuum filtration. If it
remains in solution, extract with ethyl acetate, wash with brine, dry over anhydrous
sodium sulfate, and concentrate in vacuo.

o Synthesis of 2-(4-Fluorophenyl)thiazole-4-carboxylic acid (Saponification):
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o Rationale: The final step is a standard ester hydrolysis (saponification) to convert the ethyl
ester to the desired carboxylic acid.

o Procedure:

1. Dissolve the crude ethyl ester from the previous step in a mixture of tetrahydrofuran
(THF) and water.

2. Add sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (1.5-2.0 eq) and stir the
mixture at room temperature or with gentle heating (40-50°C) for 1-3 hours.

3. Monitor the reaction by TLC until the ester is fully consumed.

4. Cool the mixture in an ice bath and acidify to pH ~2-3 with dilute hydrochloric acid (e.g.,
1M HCI).

5. The carboxylic acid product will precipitate as a solid. Collect the solid by vacuum
filtration, wash with cold water, and dry under vacuum to yield the final product.

Purification and Validation

The final product should be purified by recrystallization from a suitable solvent system (e.g.,
ethanol/water or acetic acid) to achieve high purity (>98%), which can be confirmed by High-
Performance Liquid Chromatography (HPLC).

Part 3: Comprehensive Structural Characterization

Unambiguous structural confirmation is paramount. A combination of spectroscopic and
analytical methods must be employed to validate the identity and purity of the synthesized
compound.
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Technique Expected Observations

Signals in the aromatic region (o 7.0-8.5 ppm)
corresponding to the protons on the
fluorophenyl ring (appearing as two doublets or
1H NMR multiplets) and a distinct singlet for the C5-
proton of the thiazole ring (typically & > 8.0
ppm). A broad singlet for the carboxylic acid

proton (d > 12 ppm) may also be visible.

Characteristic signals for the thiazole ring
carbons (C2, C4, C5), the fluorophenyl carbons

13C NMR _ _
(including the C-F coupled carbon), and the
carboxyl carbon (C=0, typically & > 160 ppm).[9]
A single sharp signal, characteristic of the

F NMR

fluorine atom on the phenyl ring.

The high-resolution mass spectrum should show
M s (HRMS) the molecular ion peak corresponding to the
ass Spec
P exact calculated mass of C10HeFNO:S,

confirming the elemental composition.

Strong absorption band for the carboxylic acid
C=0 stretch (~1700 cm~1), broad O-H stretch

IR Spectroscopy (~2500-3300 cm~1), C=N stretch of the thiazole
ring (~1600 cm~1), and a C-F stretch (~1200-
1250 cm~1).[10]

Part 4: Applications in Drug Discovery and Materials
Science

The 2-(4-Fluorophenyl)thiazole-4-carboxylic acid scaffold is a validated starting point for the
development of potent and selective modulators of various biological targets. The fluorine atom
can enhance metabolic stability and binding affinity, while the carboxylic acid provides a crucial
anchor point for interactions with protein active sites.
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Caption: Key therapeutic areas for this molecular scaffold.

e Anticancer Research: Thiazole derivatives are prominent in oncology. They have been
successfully developed as inhibitors of protein kinases, which are critical enzymes in cell
signaling pathways that are often dysregulated in cancer. For instance, related thiazole
carboxamide structures have shown potent activity as c-Met kinase inhibitors, a target
involved in tumor growth and metastasis.[10] The scaffold has also been explored for
developing inhibitors of Epidermal Growth Factor Receptor (EGFR).[11]

» Anti-inflammatory Agents: Chronic inflammation is linked to numerous diseases. The thiazole
carboxamide motif has been investigated for the development of selective cyclooxygenase-2
(COX-2) inhibitors. These agents aim to reduce inflammation and pain with a lower risk of
gastrointestinal side effects compared to traditional NSAIDs.

» Antidiabetic Potential: Fluorinated thiazole derivatives have been synthesized and evaluated
for their potential in managing diabetes. Some have shown inhibitory activity against
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enzymes like a-amylase, which is involved in carbohydrate metabolism.[9]

 Antiviral and Antimicrobial Applications: The thiazole core is a common feature in a wide

array of agents with demonstrated activity against various viruses, bacteria, and fungi,

making it a versatile platform for discovering new anti-infective drugs.[12]

Part 5: Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential to ensure user safety. While

comprehensive toxicity data is not available, information from suppliers of analogous

compounds provides a clear set of guidelines.

GHS Hazard Information:

Hazard Statement

Description

H315 Causes skin irritation.[13]
H319 Causes serious eye irritation.[13]
H335 May cause respiratory irritation.[13]

Recommended Safety Precautions:

Precautionary Statement

Guideline

Avoid breathing

P261 _
dust/fume/gas/mist/vapors/spray.[13]
P264 Wash skin thoroughly after handling.[13]
280 Wear protective gloves/protective clothing/eye
protection/face protection.[13]
IF ON SKIN: Wash with plenty of soap and
P302+P352
water.[13]
IF IN EYES: Rinse cautiously with water for
P305+P351+P338 several minutes. Remove contact lenses, if

present and easy to do. Continue rinsing.[13]
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» Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.
Minimize dust generation.

o Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves (e.g.,
nitrile), and a lab coat are mandatory.

o Storage: Store in a tightly sealed container in a cool, dry place away from incompatible
materials such as strong oxidizing agents.

Conclusion

2-(4-Fluorophenyl)thiazole-4-carboxylic acid stands as a molecule of significant interest for
chemical and pharmaceutical research. Its straightforward synthesis via the Hantzsch reaction,
combined with the proven biological relevance of its core scaffold, makes it an invaluable tool
for drug discovery programs. By understanding its properties, synthesis, and handling,
researchers can effectively leverage this compound and its derivatives to develop next-
generation therapeutics targeting a wide range of human diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://archives.ijper.org/sites/default/files/IndJPhaEdRes-56-3-646.pdf
https://pubs.acs.org/doi/10.1021/acsomega.3c00265
https://pmc.ncbi.nlm.nih.gov/articles/PMC10467532/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10467532/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10467532/
https://www.scienceopen.com/document_file/a06f66c3-02c8-49e5-9a57-ad518ce460a8/PubMedCentral/a06f66c3-02c8-49e5-9a57-ad518ce460a8.pdf
https://www.mdpi.com/1420-3049/27/13/3994
https://aksci.com/sds/3718DP_SDS.pdf
https://www.benchchem.com/product/b1438209#2-2-fluorophenyl-thiazole-4-carboxylic-acid-cas-number
https://www.benchchem.com/product/b1438209#2-2-fluorophenyl-thiazole-4-carboxylic-acid-cas-number
https://www.benchchem.com/product/b1438209#2-2-fluorophenyl-thiazole-4-carboxylic-acid-cas-number
https://www.benchchem.com/product/b1438209#2-2-fluorophenyl-thiazole-4-carboxylic-acid-cas-number
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1438209?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1438209?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

